Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
Overview
Description
Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3O3/c1-2-19-13(18)10-7-9(3-4-11(10)14)16-6-5-15-12(17)8-16/h3-4,7H,2,5-6,8,14H2,1H3,(H,15,17) .Physical And Chemical Properties Analysis
This compound is a powder . Other physical and chemical properties such as boiling point are not specified in the search results .Scientific Research Applications
Chemical Modifications and Therapeutic Applications
One area of research focuses on the development of new, biocompatible, and degradable materials through the modification of natural polymers, such as hyaluronan. These materials, obtained by chemical modification like esterification, promise a range of clinical applications due to their varied biological properties (Campoccia et al., 1998). This suggests that Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, with its unique structure, could have potential applications in material science, especially in the development of new materials for medical applications.
Synthesis and Biological Activities
The synthesis and biological activities of related compounds, such as benzazoles and their derivatives, have been extensively studied due to their diverse pharmacological activities. For example, synthetic chemists have developed new procedures to access compounds with guanidine moieties, which are considered as potent structures for the search of new bioactive molecules (Rosales-Hernández et al., 2022). This indicates that Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate could also be a precursor or key intermediate in the synthesis of new pharmacologically active compounds.
Potential for Drug Development
The development of drugs and therapeutic agents often involves the exploration of novel compounds with unique chemical structures. The review of synthetic procedures for the preparation of bioactive benzazoles and their analogs highlights the importance of such compounds in the pharmaceutical industry, suggesting a potential role for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in drug development (Farooq & Ngaini, 2019).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-19-13(18)10-7-9(3-4-11(10)14)16-6-5-15-12(17)8-16/h3-4,7H,2,5-6,8,14H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOHINBNAALKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N2CCNC(=O)C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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